(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate
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Overview
Description
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate is a complex organic compound that features a quinoline moiety substituted with bromine atoms at positions 5 and 7, and a chromene ring fused with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate typically involves multi-step organic reactions. One common approach is the bromination of quinoline derivatives followed by the introduction of the chromene-sulfonate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Halogen atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonate group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit DNA gyrase, similar to other quinoline derivatives .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Shares the quinoline core with bromine substitutions but lacks the chromene-sulfonate moiety.
8-Hydroxyquinoline: A simpler structure with a wide range of biological activities.
Uniqueness
(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate is unique due to the combination of the quinoline and chromene-sulfonate moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPJZBDOAXMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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